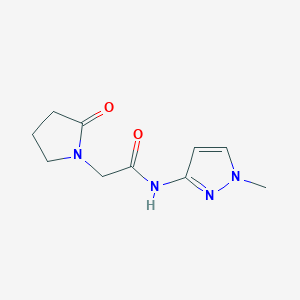![molecular formula C9H12ClNO2S B7502772 N-[(2-chlorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7502772.png)
N-[(2-chlorophenyl)methyl]-N-methylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-chlorophenyl)methyl]-N-methylmethanesulfonamide, also known as CCMS, is a chemical compound that has been extensively studied for its potential applications in scientific research. CCMS belongs to the class of sulfonamides, which are widely used as antibacterial agents. However, CCMS is not used as a drug due to its limited efficacy and potential side effects. Instead, CCMS is used as a research tool to investigate various biological processes and pathways.
Mecanismo De Acción
The mechanism of action of N-[(2-chlorophenyl)methyl]-N-methylmethanesulfonamide is based on its ability to bind to specific target molecules and inhibit their activity. This compound binds to ion channels, enzymes, and other proteins through non-covalent interactions, such as hydrogen bonding and van der Waals forces. Once bound, this compound can alter the conformation and activity of the target molecule, leading to a change in its function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the target molecule and the concentration used. For example, this compound can inhibit the activity of ion channels involved in pain sensation, leading to a decrease in pain perception. This compound can also inhibit the activity of acetylcholinesterase, leading to an increase in acetylcholine levels and potential effects on cognitive function. However, the effects of this compound can be dose-dependent and may vary depending on the experimental conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(2-chlorophenyl)methyl]-N-methylmethanesulfonamide has several advantages as a research tool, including its potency, specificity, and ease of synthesis. This compound is a potent inhibitor of certain target molecules, allowing for the study of their function and regulation. This compound is also relatively specific, meaning that it can selectively inhibit certain target molecules without affecting others. Finally, this compound is easy to synthesize using standard laboratory equipment, making it accessible to researchers.
However, this compound also has some limitations as a research tool. This compound can have potential off-target effects, meaning that it may inhibit other molecules besides the intended target. This compound can also have limited efficacy at certain concentrations, making it difficult to achieve complete inhibition of the target molecule. Finally, this compound can have potential toxicity and side effects, which may limit its use in certain experimental systems.
Direcciones Futuras
There are several future directions for the use of N-[(2-chlorophenyl)methyl]-N-methylmethanesulfonamide in scientific research. One potential area of study is the development of more potent and specific this compound analogs, which could be used to study a wider range of target molecules. Another area of study is the investigation of the physiological effects of this compound in vivo, which could provide insight into its potential therapeutic applications. Finally, the use of this compound in combination with other research tools, such as optogenetics and genetic manipulation, could lead to a more comprehensive understanding of biological processes and pathways.
Métodos De Síntesis
N-[(2-chlorophenyl)methyl]-N-methylmethanesulfonamide can be synthesized using a multi-step process that involves the reaction of 2-chlorobenzyl chloride with sodium methanesulfinate to form 2-chlorobenzyl methanesulfonate. This intermediate is then reacted with N-methylamine to yield this compound. The synthesis of this compound is relatively simple and can be performed using standard laboratory equipment.
Aplicaciones Científicas De Investigación
N-[(2-chlorophenyl)methyl]-N-methylmethanesulfonamide has been used in various scientific research applications, including the study of ion channels, neurotransmitters, and enzymes. This compound is a potent inhibitor of certain ion channels, such as the TRPV1 channel, which is involved in pain sensation. This compound has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have various physiological effects.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2S/c1-11(14(2,12)13)7-8-5-3-4-6-9(8)10/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVDQJHUKADQEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
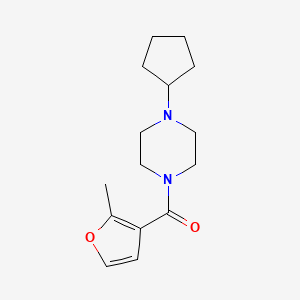

![4-Methyl-2-[2-oxo-2-[4-(2-phenoxyethyl)piperazin-1-yl]ethoxy]benzamide](/img/structure/B7502704.png)
![3,3-Dimethyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7502706.png)
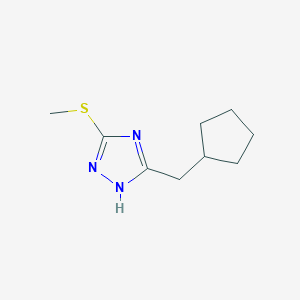
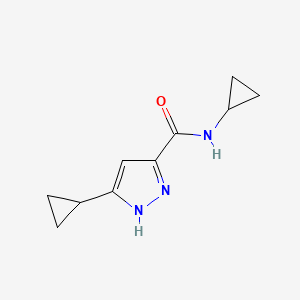
![2-[(7-Acetamido-2-oxochromen-4-yl)methylsulfanyl]benzoic acid](/img/structure/B7502724.png)

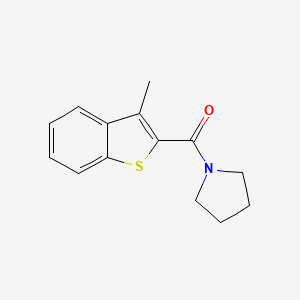
![N-[(3,5-difluorophenyl)methyl]furan-3-carboxamide](/img/structure/B7502738.png)

![N-[(3,5-difluorophenyl)methyl]-5-methylfuran-2-carboxamide](/img/structure/B7502757.png)
![4-Chloro-2-[1-oxo-1-(prop-2-enylamino)propan-2-yl]oxybenzoic acid](/img/structure/B7502764.png)
